[3-[Ethyl(methyl)amino]phenyl]boronic acid
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Overview
Description
[3-[Ethyl(methyl)amino]phenyl]boronic acid is an organoboron compound with the molecular formula C9H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Boronic acids are also valuable in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid typically involves the reaction of an aryl halide with a boronic ester or borane under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 3-bromoaniline with an ethyl(methyl)amine and a boronic ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[Ethyl(methyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [3-[Ethyl(methyl)amino]phenyl]boronic acid is used in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their properties.
Medicine
In medicinal chemistry, boronic acids are known for their role in the development of proteasome inhibitors, which are used in cancer therapy. This compound may be explored for similar applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including sensors and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [3-[Ethyl(methyl)amino]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the amino group.
[3-(Dimethylamino)phenyl]boronic acid: Similar structure but with two methyl groups on the amino nitrogen.
[4-(Ethyl(methyl)amino]phenyl]boronic acid: Similar structure but with the amino group in the para position.
Uniqueness
[3-[Ethyl(methyl)amino]phenyl]boronic acid is unique due to the presence of both an ethyl and a methyl group on the amino nitrogen, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as selective enzyme inhibition or targeted drug delivery.
Properties
IUPAC Name |
[3-[ethyl(methyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-3-11(2)9-6-4-5-8(7-9)10(12)13/h4-7,12-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJESHADFJRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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